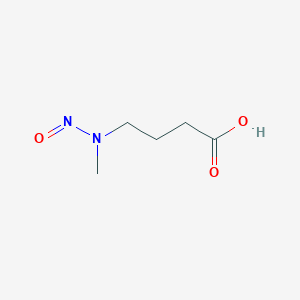

N-Nitroso-N-methyl-4-aminobutyric acid

概要

説明

N-ニトロソ-N-メチル-4-アミノ酪酸は、分子式C5H10N2O3のニトロソアミン化合物です。 この化合物は、潜在的な発がん性を持つことが知られており、一部の医薬品に含まれる汚染物質として特定されています 。 この化合物はタバコから生成され、ヒトに対する潜在的な発がん物質として認識されています .

準備方法

合成経路と反応条件

N-ニトロソ-N-メチル-4-アミノ酪酸は、N-メチルピロリドンと亜硝酸との反応によって合成できます。 このプロセスには、以下の手順が含まれます :

- 5.0g(0.05mol)のN-メチルピロリドンを50gのトルエンに溶解します。

- 0.5gのテトラブチルアンモニウムブロミドと水酸化ナトリウム溶液(水40gに水酸化ナトリウム4g)を加えます。

- 混合物を50℃に加熱し、28時間撹拌します。

- 有機相を分離し、塩酸を使用して水相のpHを1.0に調整します。

- 溶液を濾過して生成物を回収します。

工業生産方法

N-ニトロソ-N-メチル-4-アミノ酪酸の工業生産方法には、通常、同様の合成経路が使用されますが、より大規模に行われます。 自動反応器の使用と反応条件の正確な制御により、製品品質と収率の一貫性が確保されます .

化学反応の分析

反応の種類

N-ニトロソ-N-メチル-4-アミノ酪酸は、次のようなさまざまな化学反応を起こします。

酸化: この反応により、メチル-2-オキソプロピルニトロソアミンなどの反応性代謝物が生成される可能性があります.

還元: 還元反応は、ニトロソ基を分解し、潜在的に無害な化合物に導く可能性があります。

置換: この化合物は、ニトロソ基が他の官能基に置き換えられる置換反応を起こす可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、次のようなものがあります。

酸化剤: 過マンガン酸カリウムまたは過酸化水素など。

還元剤: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなど。

酸と塩基: 反応中のpH調整用。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまなニトロソアミン誘導体およびその他の関連する化合物が含まれます .

科学研究への応用

N-ニトロソ-N-メチル-4-アミノ酪酸は、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Genotoxicity Studies

NMBA has been extensively studied for its genotoxic effects. Research indicates that NMBA induces DNA damage in various cell types, making it a subject of interest in cancer research. For instance, studies using HepaRG cells demonstrated that NMBA exposure resulted in significant genotoxicity compared to other nitrosamines .

Contamination Concerns

The presence of NMBA in sartan medications has raised alarms due to its potential carcinogenicity. The FDA has mandated rigorous testing for NMBA levels in these drugs to protect public health .

Regulatory Framework

Due to its toxicity, NMBA is subject to strict regulatory scrutiny. The European Pharmacopoeia includes guidelines for the detection and quantification of NMBA in active pharmaceutical ingredients (APIs) .

Case Study: Detection in Sartan Drugs

A notable case involved the detection of NMBA in losartan formulations, where researchers employed a validated HPLC-MS/MS method to identify and quantify NMBA levels, demonstrating the effectiveness of modern analytical techniques in ensuring drug safety .

Case Study: Genotoxicity Assessment

In another study, researchers assessed the genotoxic potential of NMBA using HepG2 cells and observed that NMBA exposure led to increased DNA strand breaks, reinforcing its classification as a potential human carcinogen .

作用機序

N-ニトロソ-N-メチル-4-アミノ酪酸がその効果を発揮するメカニズムには、生体分子との相互作用が含まれ、細胞レベルで変化が生じます。 ラットにおいて膀胱移行上皮癌を誘発することが知られています 。 この化合物の発がん性は、DNAやその他の細胞成分を損傷する可能性のある反応性代謝物を生成する能力に起因しています .

類似化合物との比較

N-ニトロソ-N-メチル-4-アミノ酪酸は、次のような他のニトロソアミンに似ています。

- N-ニトロソジメチルアミン(NDMA)

- N-ニトロソジエチルアミン(NDEA)

- N-ニトロソエチルイソプロピルアミン(NEIPA)

- N-ニトロソジイソプロピルアミン(NDIPA)

- N-ニトロソジブチルアミン(NDBA)

これらの化合物と比較して、N-ニトロソ-N-メチル-4-アミノ酪酸は、その特定の分子構造とタバコからの生成によってユニークです 。 ヒトに対する発がん物質としての可能性と医薬品における汚染物質としての存在は、科学研究と規制上の懸念におけるその重要性を強調しています .

生物活性

N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is a nitrosamine compound recognized for its potential carcinogenic effects. It has been identified as a genotoxic impurity in various pharmaceutical products, particularly sartans, raising significant safety concerns. This article provides a comprehensive overview of NMBA's biological activity, including its genotoxicity, carcinogenic potential, and the mechanisms underlying its effects.

NMBA is a tobacco-derived nitrosamino acid with the chemical formula . The formation of NMBA typically occurs through the nitrosation of secondary or tertiary amines in the presence of nitrite salts under acidic conditions. This process is common in pharmaceutical manufacturing, particularly in angiotensin II receptor blockers (ARBs) like valsartan and losartan .

Animal Studies

Research has demonstrated that NMBA is a known animal carcinogen, specifically inducing bladder transitional cell carcinomas in rats . In various studies, NMBA has been shown to cause tumors in multiple organ sites across different animal species. For instance, systemic tumors were observed in the nasal cavity, lung, and liver of rats and hamsters .

Table 1: Tumor Induction by NMBA in Animal Studies

| Species | Tumor Sites | Route of Administration |

|---|---|---|

| Rats | Bladder, liver, nasal cavity | Oral |

| Hamsters | Lung, bladder | Oral |

| Mice | Lung, liver | Oral |

The carcinogenicity of NMBA is primarily attributed to its metabolic activation, which leads to the formation of highly reactive intermediates capable of interacting with DNA. This interaction can result in mutations that promote cancer development .

The metabolic pathway for NMBA involves enzymatic hydroxylation by cytochrome P450 enzymes. This process generates reactive species that can alkylate DNA, leading to mutagenic effects. The persistence of DNA damage and ineffective repair mechanisms further enhance its carcinogenic potential .

Regulatory Concerns

The presence of NMBA in pharmaceuticals has prompted regulatory scrutiny. The FDA has established guidelines for acceptable daily intake levels for nitrosamines like NMBA due to their genotoxic properties. The acceptable intake limit for NMBA has been set at 96 ng/day to mitigate cancer risk associated with long-term exposure .

Valsartan Contamination

A notable case study involves the contamination of valsartan with NMBA, which led to widespread recalls and investigations into nitrosamine impurities across various drug manufacturers. The FDA reported unacceptable levels of NMBA in valsartan products, highlighting the urgent need for rigorous testing methods to detect such impurities .

Table 2: Summary of Valsartan Recall Due to Nitrosamine Contamination

| Date | Product | Detected Impurity | Action Taken |

|---|---|---|---|

| March 2019 | Valsartan | NMBA | Product recall and testing |

| July 2020 | Losartan | NMBA | Investigative measures |

Analytical Methods for Detection

To ensure safety, sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the quantitative determination of NMBA in pharmaceutical products. These methods exhibit high specificity and sensitivity, with limits of quantification as low as 3 ng/mL .

Table 3: LC-MS/MS Method Validation Results

| Parameter | Value |

|---|---|

| Correlation Coefficient | > 0.99 |

| Limit of Quantification | 3 ng/mL |

| Recovery Range | 89.9% - 115.7% |

特性

IUPAC Name |

4-[methyl(nitroso)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLBIPLIGYWGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040239 | |

| Record name | Nitrosomethyl-3-carboxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61445-55-4 | |

| Record name | 4-(Methylnitrosoamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61445-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(N-Nitroso-N-methylamino)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosomethyl-3-carboxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[methyl(nitroso)amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSO-N-METHYL-4-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K7252TZ54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。